3-Bromo-2-oxobornane-8-sulphonic acid
Overview
Description
3-Bromo-2-oxobornane-8-sulphonic acid is a chemical compound with the molecular formula C₁₀H₁₅BrO₄S. It has a molecular weight of 311.19 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-oxobornane-8-sulphonic acid can be represented by the InChI string: InChI=1S/C10H15BrO4S/c1-9-4-3-6 (7 (11)8 (9)12)10 (9,2)5-16 (13,14)15/h6-7H,3-5H2,1-2H3, (H,13,14,15)
. The Canonical SMILES representation is CC12CCC (C1 (C)CS (=O) (=O)O)C (C2=O)Br
.
Scientific Research Applications
Catalysis and Polymerization
3-Bromo-2-oxobornane-8-sulphonic acid, through its derivative compounds, contributes significantly to the field of catalysis and polymerization. For instance, materials functionalized with sulphonic acid groups show high conversion rates in esterification and other chemical reactions. In particular, sulphonated mesoporous phenolic resins exhibit high acidity loadings and are effective in Fischer esterification of acetic acid with propanol, demonstrating their catalytic prowess (Muylaert et al., 2013). Similarly, polymer-supported benzimidazolium-based ionic liquids, synthesized through reaction with sulphuric acid, have proven to be robust and reusable catalysts for chemical reactions like the Biginelli reaction, showcasing their stability and efficiency in catalysis (Khiratkar et al., 2016).
Material Science and Surface Functionalization
In material science, the incorporation of sulphonic acid groups has led to the development of innovative materials with distinct properties. Alkyl sulphonic acid-functionalized silica, for instance, has emerged as a promising heterogeneous Bronsted acid catalyst, offering a non-corrosive alternative for liquid acid catalysts in various chemical processes. These functionalized materials have shown potential in enhancing reaction rates and can operate effectively under solvent-free conditions (Dijs et al., 2002).
Environmental Applications
The derivatives of 3-Bromo-2-oxobornane-8-sulphonic acid also find applications in environmental science. Research has highlighted the role of sulphonic acid-based membranes in managing aqueous bromine/bromide environments, crucial for understanding and optimizing the performance of membranes in different conditions (Morrissey et al., 2005). Furthermore, copolymers like acrylic acid-diphenylamine sulphonic acid have been identified as efficient threshold inhibitors for carbonate and sulphate scales in cooling water systems, contributing to the prevention of mineral scale formation, a significant challenge in industrial processes (Shakkthivel & Vasudevan, 2006).
Safety And Hazards
properties
IUPAC Name |
(3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl)methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO4S/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15/h6-7H,3-5H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEDKMBNKNOUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968111 | |
Record name | (3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-oxobornane-8-sulphonic acid | |
CAS RN |
63808-77-5, 5344-58-1 | |
Record name | 2-Bromo-4,7-dimethyl-3-oxobicyclo[2.2.1]heptane-7-methanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63808-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R-(endo,Anti))-3-bromo-2-oxobornane-8-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-2-oxobornane-8-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063808775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC1135 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1135 | |
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Record name | (3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-oxobornane-8-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | [1R-(endo,anti)]-3-bromo-2-oxobornane-8-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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